5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure. This compound is characterized by the presence of various functional groups, including a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a benzyl ether group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Addition of the Hydroxy Group: This can be introduced via hydroxylation reactions.
Attachment of the Methoxyethyl Group: This step may involve alkylation reactions.
Incorporation of the Benzyl Ether Group: This can be achieved through etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Acids and Bases: Sulfuric acid, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
In medicinal chemistry, the compound may be explored as a potential drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C28H26FNO5 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26FNO5/c1-18-6-5-7-19(16-18)17-35-21-12-10-20(11-13-21)26(31)24-25(22-8-3-4-9-23(22)29)30(14-15-34-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24- |
InChI Key |
HNITZJSKUNQDNR-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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